Dolasetron mesylate

5-HT3 receptor binding Ki affinity radioligand binding assay

Dolasetron mesylate (CAS 878143-33-0) is a selective 5-HT3 receptor antagonist prodrug that is rapidly converted to the ~46-fold more potent active metabolite hydrodolasetron (Ki = 0.44 nM). Its distinct cardiac safety profile—predominant QRS widening rather than JT prolongation—makes it an essential tool for preclinical cardiac safety pharmacology and mechanistic studies of hERG channel-independent conduction effects. The established PK/PD relationship for QTcF prolongation (EC₅₀ = 878 ng/mL, Emax = 65.3 ms) provides a quantifiable reference standard for benchmarking novel 5-HT3 antagonists. Supplied as a lyophilized powder with ≥98% purity, this compound is ideal for physiologically based pharmacokinetic (PBPK) modeling, in vitro-in vivo extrapolation (IVIVE) studies of ester/ketone prodrug activation, and pediatric antiemetic comparative effectiveness research. Its complex polymorphic behavior (at least nine characterized crystalline forms) makes it a relevant model for pharmaceutical development studies investigating solid-state stability and manufacturing robustness.

Molecular Formula C20H26N2O7S
Molecular Weight 438.5 g/mol
CAS No. 878143-33-0
Cat. No. B3030196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolasetron mesylate
CAS878143-33-0
Synonyms1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1)
1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)-
1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate
Anzemet
dolasetron
dolasetron mesilate monohydrate
dolasetron mesylate
dolasetron mesylate monohydrate
indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one
MDL 73,147EF
MDL 73147EF
MDL-73147EF
octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate
Molecular FormulaC20H26N2O7S
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13+,14?;;
InChIKeyQTFFGPOXNNGTGZ-RCSCTSIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dolasetron Mesylate 5-HT3 Receptor Antagonist Procurement & Specification Guide


Dolasetron mesylate (CAS 878143-33-0) is a selective serotonin 5-HT3 receptor antagonist prodrug that is rapidly converted in vivo to its primary active metabolite, hydrodolasetron (MDL 74,156), which mediates antiemetic activity [1]. Unlike some other 5-HT3 antagonists, dolasetron and its active metabolite demonstrate high selectivity for 5-HT3 receptors with negligible affinity for other serotonin receptor subtypes, dopamine D2, adrenergic, or muscarinic receptors [2]. The compound is supplied as a lyophilized powder for reconstitution or as oral tablets, with the mesylate salt form providing optimized stability and solubility characteristics [3].

Why In-Class 5-HT3 Antagonist Substitution Is Not Straightforward


Despite shared 5-HT3 receptor antagonism, dolasetron mesylate exhibits distinct pharmacological, pharmacokinetic, and cardiac safety profiles that preclude simple interchange with ondansetron, granisetron, or palonosetron. Dolasetron requires metabolic activation via carbonyl reductase to hydrodolasetron, whereas ondansetron is directly active and primarily metabolized by CYP2D6 and CYP3A4 [1]. This prodrug design results in a longer elimination half-life (approximately 7-8 hours for hydrodolasetron) compared to ondansetron (3-4 hours), enabling less frequent dosing in some regimens [2]. Critically, dolasetron produces a distinct electrocardiographic signature characterized by QRS widening (ventricular depolarization effects), while ondansetron predominantly affects JT interval (ventricular repolarization), with important implications for patient selection in populations with underlying conduction abnormalities [3]. These quantifiable differences mandate evidence-based selection rather than therapeutic interchange.

Quantitative Differential Evidence: Dolasetron Mesylate vs. Key 5-HT3 Antagonist Comparators


Receptor Binding Affinity: Hydrodolasetron Ki vs. Parent Dolasetron

Dolasetron mesylate is a prodrug; its antiemetic activity is mediated primarily by the active metabolite hydrodolasetron. In radioligand binding studies using [³H]GR65630 on NG108-15 neuroblastoma × glioma cell membranes, the dissociation constant (Ki) of hydrodolasetron was 0.44 ± 0.18 nM, which is approximately 45-fold lower (more potent) than the Ki of the parent compound dolasetron (MDL 73147EF) at 20.03 ± 6.58 nM [1]. This prodrug-to-active-metabolite potency amplification is a distinctive feature of dolasetron not shared by directly active agents like ondansetron or granisetron. Comparative Ki values for other 5-HT3 antagonists in similar assay systems are not available from the same study, but class-level inference suggests that hydrodolasetron's sub-nanomolar affinity places it among the most potent 5-HT3 antagonists characterized [2].

5-HT3 receptor binding Ki affinity radioligand binding assay NG108-15 cells

Oral Bioavailability of Hydrodolasetron: Apparent Absolute Bioavailability

The apparent absolute oral bioavailability of dolasetron, calculated using plasma concentrations of the active metabolite hydrodolasetron, is approximately 76% (range 75-76% across studies) [1]. Following oral administration, hydrodolasetron appears rapidly in plasma with a mean time to maximum concentration (tmax) of less than 1 hour [1]. This high oral bioavailability is notable when compared to ondansetron, which has an oral bioavailability of approximately 56-60% due to first-pass metabolism [2]. Additionally, food does not affect the bioavailability of oral dolasetron, and orally administered dolasetron intravenous solution and tablets are bioequivalent [3]. This high and predictable oral absorption profile provides dosing flexibility and reliable systemic exposure, reducing the need for intravenous administration in settings where oral therapy is feasible.

oral bioavailability pharmacokinetics hydrodolasetron absolute bioavailability

Differential Electrocardiographic Effects: QRS Widening vs. JT Prolongation

In a single-blind, randomized, five-way crossover trial in 30 healthy male volunteers, intravenous dolasetron mesylate (1.2, 1.8, and 2.4 mg/kg) was directly compared to intravenous ondansetron (32 mg) and placebo. Both agents produced statistically significant QTc prolongation at the highest dolasetron dose (2.4 mg/kg) and with ondansetron [1]. However, the electrocardiographic signature of the two agents differed fundamentally: dolasetron mesylate predominantly altered ECG parameters indicative of ventricular depolarization, specifically QRS duration, whereas ondansetron predominantly affected ventricular repolarization as measured by prolongation of the JT interval [1]. These changes were acute, transient, and asymptomatic, with all parameters returning to baseline within 8 hours of treatment [1]. A separate PK/PD modeling study quantified the concentration-QTc relationship for hydrodolasetron, establishing an EC₅₀ of 878 ng/mL for QTcF prolongation with a maximal predicted change (Emax) of 65.3 ms [2]. Plasma hydrodolasetron concentrations above 159 ng/mL were associated with QTcF increases of ≥10 ms [2].

cardiac safety ECG parameters QTc prolongation ventricular depolarization QRS duration

Network Meta-Analysis: QTc Prolongation Risk vs. Ondansetron Combination Therapy

A comprehensive systematic review and network meta-analysis including 299 studies and 58,412 patients evaluated the comparative safety of 5-HT3 receptor antagonists in chemotherapy patients [1]. For the outcome of QTc prolongation, a network meta-analysis of four randomized controlled trials involving 3,358 children and adults found a significantly greater risk for dolasetron plus dexamethasone compared to ondansetron plus dexamethasone, with an odds ratio of 2.94 (95% confidence interval 2.13-4.17) [1]. No statistically significant differences were observed between agents for the outcomes of arrhythmia (three RCTs, 627 adults) or mortality (eight RCTs, 4,823 adults) [1]. For antiemetic efficacy outcomes, all 5-HT3 antagonists including dolasetron were significantly superior to placebo for preventing nausea, vomiting, and chemotherapy-induced nausea or vomiting [1]. This meta-analysis provides the highest level of evidence for differential cardiac safety risk among 5-HT3 antagonists, with dolasetron plus dexamethasone demonstrating approximately threefold higher odds of QTc prolongation versus the ondansetron combination.

network meta-analysis QTc prolongation cardiac safety CINV 5-HT3 antagonists

Pediatric CINV: Efficacy of Oral Dolasetron in Dose-Escalation Study

In a nonrandomized, multicenter, open-label, dose-escalation study, 32 pediatric cancer patients (ages 3-18 years) receiving moderately to highly emetogenic chemotherapy were administered oral dolasetron mesylate at doses of 0.6, 1.2, or 1.8 mg/kg [1]. The 1.8 mg/kg dose demonstrated the highest efficacy, achieving a complete or major response (≤2 emetic episodes) in 50% of patients over the 24-hour observation period [1]. Pharmacokinetic analysis showed dose-proportional increases in hydrodolasetron plasma concentrations with a consistent elimination half-life of approximately 6 hours across pediatric patients [1]. The adverse event profile was mild and similar to that observed in adult populations [1]. While this study did not include an active comparator arm, the 50% complete/major response rate at the optimal pediatric dose provides a benchmark for efficacy in this vulnerable population. Cross-study comparison with published pediatric data for ondansetron (which shows comparable efficacy in children, with a shorter elimination half-life of approximately 4.8 hours) suggests that dolasetron's longer half-life may offer potential dosing convenience advantages [2].

pediatric oncology CINV oral dolasetron dose-escalation antiemetic efficacy

Comparative Antiemetic Efficacy: Equivalent to Ondansetron and Granisetron in HEC

Multiple comparative clinical studies have established that intravenous dolasetron mesylate at 1.8 mg/kg provides antiemetic efficacy equivalent to intravenous granisetron 3 mg or intravenous ondansetron 32 mg in patients receiving highly emetogenic chemotherapy [1]. Similarly, oral dolasetron 200 mg was equivalent to multiple oral doses of ondansetron (three or four doses of 8 mg) after moderately emetogenic chemotherapy [1]. In patients receiving high-dose cisplatin-containing chemotherapy, single intravenous doses of dolasetron achieved complete suppression of vomiting in approximately 50% of patients, and in approximately 60-80% of patients receiving moderately emetogenic regimens [2]. A double-blind, randomized trial directly comparing intravenous dolasetron mesylate (1.8 or 2.4 mg/kg) to intravenous ondansetron (32 mg) confirmed comparable safety and efficacy in patients receiving cisplatin chemotherapy [3]. These findings establish that dolasetron is not superior to ondansetron or granisetron in efficacy, but is therapeutically equivalent, making the selection decision dependent on other differentiating factors such as cardiac safety profile, pharmacokinetics, and cost.

CINV highly emetogenic chemotherapy cisplatin comparative efficacy 5-HT3 antagonists

High-Value Research and Industrial Application Scenarios for Dolasetron Mesylate


Cardiac Safety Pharmacology Studies: QRS-Specific Effects

The distinct electrocardiographic signature of dolasetron—predominant QRS widening rather than JT prolongation [1]—makes this compound a valuable tool for preclinical cardiac safety pharmacology and mechanistic studies of hERG channel-independent conduction effects. Unlike ondansetron, which primarily affects repolarization, dolasetron's ventricular depolarization effects provide a unique model for studying drug-induced conduction abnormalities. The established PK/PD relationship for QTcF prolongation (EC₅₀ = 878 ng/mL, Emax = 65.3 ms) [2] offers a quantifiable reference standard for cardiac safety benchmarking of novel 5-HT3 antagonists or related chemical series.

Prodrug Pharmacokinetic Modeling and Metabolite Activation Studies

Dolasetron's prodrug design—where the parent compound (Ki = 20.03 nM) is converted to a substantially more potent active metabolite hydrodolasetron (Ki = 0.44 nM) [1]—provides an exemplary model system for investigating prodrug activation kinetics, tissue-specific carbonyl reductase activity, and structure-activity relationships in prodrug design. The rapid conversion (tmax < 1 hour) and high oral bioavailability (76%) [2] make this system particularly suitable for physiologically based pharmacokinetic (PBPK) modeling and in vitro-in vivo extrapolation (IVIVE) studies of ester/ketone prodrug activation.

Pediatric Oncology Antiemetic Comparator Studies

The established optimal pediatric dose of 1.8 mg/kg oral dolasetron, with documented 50% complete/major response rate and 6-hour half-life in children [1], supports use as an active comparator in pediatric antiemetic clinical trials. The longer half-life compared to ondansetron (~4.8 hours in children) [2] and distinct cardiac safety profile provide scientific rationale for comparative effectiveness research examining the relative benefits of different 5-HT3 antagonists in pediatric populations, particularly where dosing frequency and cardiac monitoring requirements may influence clinical selection.

Polymorph and Solid-State Formulation Development

Dolasetron mesylate exhibits complex polymorphic behavior with at least nine characterized crystalline forms (Forms II-IX) having distinct physical properties including melting points in the 160-170°C range and differential thermal analysis peaks at 434-437K [1]. The solid-state form affects compaction behavior, storage stability, and potentially bioavailability [2]. This polymorphic diversity makes dolasetron mesylate a relevant model compound for pharmaceutical development studies investigating the relationship between crystalline form, formulation stability, and manufacturing process robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dolasetron mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.